Adefovir-d4 Diethyl Ester
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Overview
Description
Adefovir-d4 Diethyl Ester: is a biochemical compound used primarily in proteomics research. It is a labeled analogue of Adefovir Diethyl Ester, which is a phosphonate ester of Adefovir, an antiviral agent. The molecular formula of this compound is C12H16D4N5O4P, and it has a molecular weight of 333.32 .
Mechanism of Action
Target of Action
Adefovir-d4 Diethyl Ester is a derivative of Adefovir, an antiviral agent . The primary target of Adefovir is the viral DNA polymerase/reverse transcriptase . This enzyme plays a crucial role in the replication of the Hepatitis B Virus (HBV) .
Mode of Action
This compound, like Adefovir, is a nucleotide analog reverse transcriptase inhibitor (ntRTI) . It works by blocking the action of the viral DNA polymerase/reverse transcriptase . This inhibition prevents the virus from replicating within the body .
Biochemical Analysis
Biochemical Properties
Adefovir-d4 Diethyl Ester interacts with various enzymes and proteins in biochemical reactions. It is recognized by host kinases and is phosphorylated in situ to the virologically active adefovir diphosphate . This phosphorylation process involves the interaction with cellular kinases, which are crucial enzymes in the biochemical pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the DNA polymerase of the hepatitis B virus (HBV), impairing the virus’s ability to replicate within the cell . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to adefovir diphosphate, which then inhibits HBV DNA polymerase . This inhibition results in DNA chain termination and impairment of viral replication . The compound exerts its effects at the molecular level through these binding interactions with the viral DNA polymerase, leading to enzyme inhibition and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It is recognized by host kinases and is phosphorylated to the active metabolite adefovir diphosphate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adefovir-d4 Diethyl Ester involves the alkylation of adenine with an iodide reagent, which affords higher yields than previous approaches. This method allows for reactions to be conducted up to 10 grams in scale under milder conditions. The use of a novel tetrabutylammonium salt of adenine facilitates alkylations in solvents other than DMF (dimethylformamide) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the improved synthetic routes mentioned above. The process includes the use of magnesium tert-butoxide and DMF to achieve high conversions to the target compound .
Chemical Reactions Analysis
Types of Reactions: Adefovir-d4 Diethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions: Common reagents used in these reactions include iodide reagents, magnesium tert-butoxide, and DMF. The reactions are typically conducted under mild conditions to ensure high yields and purity of the final product .
Major Products Formed: The major products formed from these reactions include various analogues of Adefovir, which are used in antiviral research and other scientific applications .
Scientific Research Applications
Adefovir-d4 Diethyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Comparison with Similar Compounds
Adefovir Dipivoxil: An orally-administered acyclic nucleotide analog reverse transcriptase inhibitor used for the treatment of hepatitis B.
Tenofovir: Another nucleotide analog reverse transcriptase inhibitor used for the treatment of HIV and hepatitis B.
Uniqueness: Adefovir-d4 Diethyl Ester is unique due to its deuterium labeling, which allows for more precise studies in proteomics and antiviral research. This labeling provides insights into the compound’s structure and dynamics, making it a valuable tool in scientific research .
Properties
CAS No. |
1189929-36-9 |
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Molecular Formula |
C12H20N5O4P |
Molecular Weight |
333.321 |
IUPAC Name |
9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2 |
InChI Key |
SACBMARVYGBCAK-NZLXMSDQSA-N |
SMILES |
CCOP(=O)(COCCN1C=NC2=C1N=CN=C2N)OCC |
Synonyms |
P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; |
Origin of Product |
United States |
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